{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that features two pyrazole rings connected by a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Alkylation: The pyrazole rings are then alkylated using butan-2-yl and propyl groups through nucleophilic substitution reactions.
Amine Coupling: The final step involves coupling the alkylated pyrazole rings with a central amine group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyrazole rings can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with a similar amine structure used in early discovery research.
Uniqueness
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole rings and central amine group, which provide a versatile scaffold for chemical modifications. This structural uniqueness allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-10-19-14(6-8-17-19)11-16-12-15-7-9-18-20(15)13(3)5-2/h6-9,13,16H,4-5,10-12H2,1-3H3 |
InChI Key |
RYBCZAZVPRZLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=NN2C(C)CC |
Origin of Product |
United States |
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